N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, an oxadiazole ring, and a furan ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Scientific Research Applications
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the furan ring: The final step involves the formation of the furan ring, which can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
- N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
- N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-8-4-10-25-16)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)14-6-3-9-20-12-14/h1-10,12H,11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKNZYODQGCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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